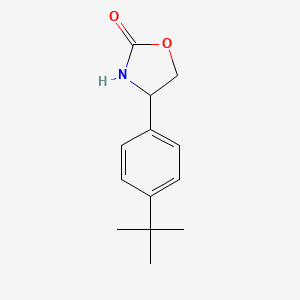
4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one (4-TBPO) is a synthetic compound used in a variety of scientific research applications. It is primarily used as a reagent in organic synthesis, serving as a building block for the synthesis of a variety of molecules. 4-TBPO is also used in a number of biochemical and physiological studies, as well as in laboratory experiments.
科学研究应用
4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one has a variety of scientific research applications. It has been used as a reagent in organic synthesis, serving as a building block for the synthesis of a variety of molecules. It has also been used in studies of enzyme inhibitors, as well as in the development of new drugs for the treatment of various diseases. Additionally, 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one has been used in the study of protein-protein interactions, as well as in the development of new catalysts for chemical reactions.
作用机制
The mechanism of action of 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one is not fully understood. However, it is believed to act as a substrate in enzyme-catalyzed reactions, as well as a catalyst in certain chemical reactions. It is also believed to interact with proteins and other molecules, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one are not well understood. However, it is believed to have a variety of effects on enzymes, proteins, and other molecules. It is believed to inhibit certain enzymes, alter the structure and function of proteins, and affect the activity of certain hormones.
实验室实验的优点和局限性
4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one has a number of advantages for laboratory experiments. It is simple and cost-effective to synthesize, making it an attractive choice for researchers. Additionally, it is believed to have a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one also has some limitations. For example, its mechanism of action is not fully understood, and its effects on enzymes, proteins, and other molecules are not fully understood.
未来方向
There are a number of potential future directions for research involving 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one. These include further study of its mechanism of action, as well as its effects on enzymes, proteins, and other molecules. Additionally, further research could be conducted on its potential use as a drug for the treatment of various diseases. Other possible future directions include the development of new catalysts for chemical reactions, and the use of 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one in the synthesis of new molecules.
合成方法
4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one is synthesized through a two-step process. The first step involves the condensation of 4-tert-butylphenol with 1,3-oxazolidin-2-one in the presence of an acid catalyst. The second step involves the reaction of the resulting product with a base, such as sodium hydroxide, to form 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one. This method is simple, efficient, and cost-effective, making it a popular choice for synthesizing 4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one.
属性
IUPAC Name |
4-(4-tert-butylphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-12(15)14-11/h4-7,11H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFRFGVAGVRFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2COC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenyl)-1,3-oxazolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B6601236.png)



![[2-(benzylamino)ethyl]phosphonic acid hydrochloride](/img/structure/B6601264.png)
![10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine](/img/structure/B6601280.png)
![9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine](/img/structure/B6601282.png)